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molecular formula C10H7ClFNO2 B8336622 5-(2-Chloroacetyl)-6-fluoroindolin-2-one

5-(2-Chloroacetyl)-6-fluoroindolin-2-one

Cat. No. B8336622
M. Wt: 227.62 g/mol
InChI Key: OVCHPNNWSXUAFF-UHFFFAOYSA-N
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Patent
US08541412B2

Procedure details

20 mL of DCM are added dropwise under nitrogen to aluminium chloride (31.1 mmol) at 0-5° C. 6-Fluoroindolin-2-one (5.18 mmol) and acetyl chloride (6.73 mmol) are added to the mixture. The reaction mixture is heated at 50° C. overnight. The reaction mixture is cooled to ambient temperature and then poured into an ice bath, and the suspension obtained is filtered and then washed with cold water to yield the title product.
Quantity
5.18 mmol
Type
reactant
Reaction Step One
Quantity
6.73 mmol
Type
reactant
Reaction Step One
Quantity
31.1 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][C:11](=[O:15])[NH:12]2)=[CH:8][CH:7]=1.[C:16](Cl)(=[O:18])[CH3:17]>C(Cl)Cl>[Cl:1][CH2:17][C:16]([C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:6]=1[F:5])[NH:12][C:11](=[O:15])[CH2:10]2)=[O:18] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
5.18 mmol
Type
reactant
Smiles
FC1=CC=C2CC(NC2=C1)=O
Name
Quantity
6.73 mmol
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
31.1 mmol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to ambient temperature
ADDITION
Type
ADDITION
Details
poured into an ice bath
CUSTOM
Type
CUSTOM
Details
the suspension obtained
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C=1C=C2CC(NC2=CC1F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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